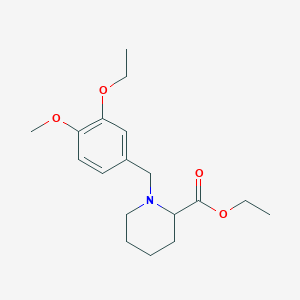![molecular formula C19H23N3O2 B5203672 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5203672.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAPA is a piperazine derivative that belongs to the class of phenylacetamide compounds.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide has been shown to increase the levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of several neurotransmitter systems, including the dopaminergic, noradrenergic, and GABAergic systems. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide has been shown to have a low toxicity profile and does not affect the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide is its high selectivity for the serotonin transporter, which makes it a promising candidate for the treatment of depression and anxiety disorders. However, one of the limitations of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide and its potential side effects.
Orientations Futures
There are several future directions for the research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide. One potential application of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide has been shown to have neuroprotective effects in animal models of these diseases. Another future direction is to investigate the potential use of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide in combination with other drugs for the treatment of depression and anxiety disorders. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide in vivo.
Méthodes De Synthèse
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide involves the reaction of 4-(2-methoxyphenyl)piperazine with N-phenylacetyl chloride in the presence of an organic base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide.
Applications De Recherche Scientifique
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and anticonvulsant effects. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-21(12-14-22)15-19(23)20-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPSKWNOUWEBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203602.png)
![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5203613.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5203622.png)
![4-(2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5203627.png)

![N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5203638.png)

![1-acetyl-17-(2-methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5203656.png)
![5-bromo-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5203657.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5203668.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5203675.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azepane](/img/structure/B5203687.png)